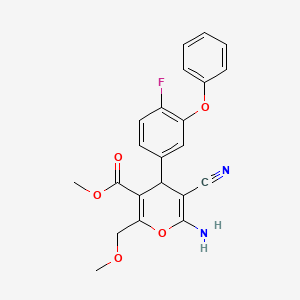![molecular formula C19H14ClN3O3S B11604896 (6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11604896.png)
(6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a synthetic organic compound that belongs to the class of thiazolotriazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a base, followed by cyclization with thiosemicarbazide. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.
科学研究应用
Chemistry
In chemistry, (6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers study its interactions with various biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are explored for the treatment of diseases such as cancer, infections, and inflammatory conditions. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- (6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiazole and triazole rings. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C19H14ClN3O3S |
|---|---|
分子量 |
399.9 g/mol |
IUPAC 名称 |
(6Z)-3-(2-chlorophenyl)-6-[(2,5-dimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C19H14ClN3O3S/c1-25-12-7-8-15(26-2)11(9-12)10-16-18(24)23-17(21-22-19(23)27-16)13-5-3-4-6-14(13)20/h3-10H,1-2H3/b16-10- |
InChI 键 |
NSJZLXUFRUZVLT-YBEGLDIGSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-imino-N,13-dimethyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604817.png)
![5-[(4-Bromo-2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11604827.png)
![{4-[(E)-{(2Z)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11604845.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11604860.png)
![3,4,11-trimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11604870.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11604873.png)
![4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid](/img/structure/B11604875.png)
![ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11604880.png)
![N-(4-fluorophenyl)-2-(3-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11604889.png)
![methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B11604891.png)
![(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinecarbothioamide](/img/structure/B11604897.png)
![N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604903.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11604909.png)
